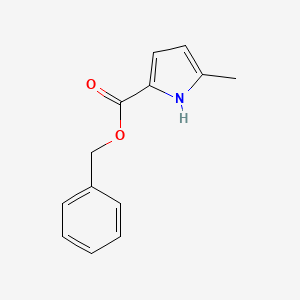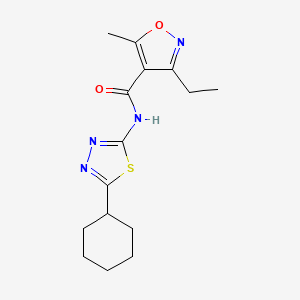
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane can be achieved through several routes. One common method involves the [3+2] cycloaddition of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. Another approach involves the intramolecular N-alkylation in the presence of a base, which is well-known for synthesizing heterobicyclo[3.3.1]nonane derivatives .
化学反应分析
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
This compound has significant scientific research applications, particularly in the field of neurochemistry. Derivatives of 3,7-diazabicyclo[3.3.1]nonanes, including 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane, have been studied as positive allosteric modulators of AMPA receptors . These compounds have shown potential in the treatment of neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD), and drug dependence . Additionally, they are being explored for their anticancer properties and applications in asymmetric catalysis .
作用机制
The mechanism of action of 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane involves its interaction with AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter glutamate without directly activating the receptor itself . This modulation helps in fine-tuning the glutamatergic system, which is crucial for cognitive functions and memory formation . The compound binds to a specific allosteric site on the AMPA receptor, leading to increased receptor activity and improved synaptic transmission .
相似化合物的比较
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane can be compared with other diazabicyclo compounds such as 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds share similar structural features but differ in their substituents and functional groups, which can influence their biological activity and applications . For instance, some derivatives have been shown to possess dual orexin receptor antagonistic properties, serotonin reuptake inhibition, and dopamine transporter inhibition . The unique cinnamyl and propionyl groups in this compound contribute to its distinct pharmacological profile and potential therapeutic benefits .
属性
CAS 编号 |
63978-05-2 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-[3-[(E)-3-phenylprop-2-enyl]-3,7-diazabicyclo[3.3.1]nonan-9-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-2-18(22)19-16-11-20-12-17(19)14-21(13-16)10-6-9-15-7-4-3-5-8-15/h3-9,16-17,19-20H,2,10-14H2,1H3/b9-6+ |
InChI 键 |
NGNZYIOQPQJODA-RMKNXTFCSA-N |
手性 SMILES |
CCC(=O)C1C2CNCC1CN(C2)C/C=C/C3=CC=CC=C3 |
规范 SMILES |
CCC(=O)C1C2CNCC1CN(C2)CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


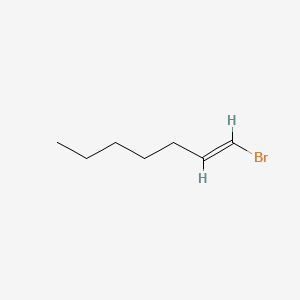
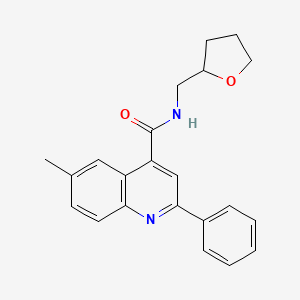
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
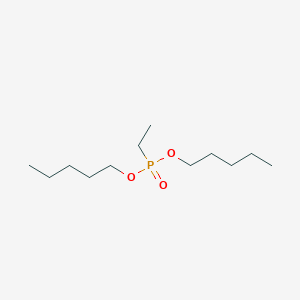
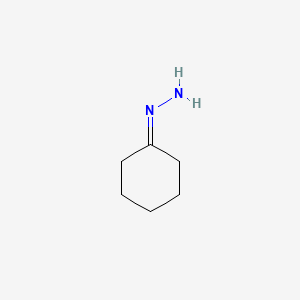
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
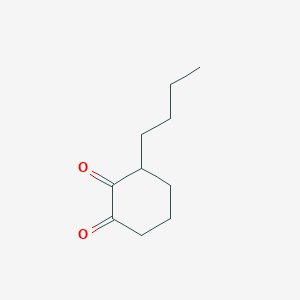
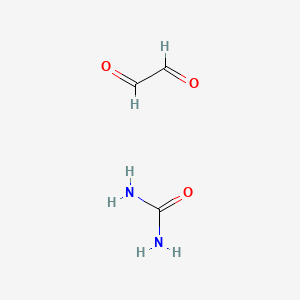
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
